N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide
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Description
N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential application in biomedical research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Heterocyclic compounds are known for their diverse biological activities, making them a significant area of study in medicinal chemistry. The synthesis of new heterocyclic derivatives, such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, has been explored for their potential as lipoxygenase inhibitors, which could imply the relevance of similar compounds in developing treatments for conditions associated with inflammation and cancer (Aziz‐ur‐Rehman et al., 2016).
Electrocatalytic Synthesis and Environmental Applications
Compounds with nitrogen-doped carbon structures have shown promise as metal-free catalysts in the electrocatalytic synthesis of hydrogen peroxide, a process with significant environmental and industrial applications. This suggests that compounds like N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide could potentially be explored for their catalytic properties in similar contexts (Tim‐Patrick Fellinger et al., 2012).
Organic Sensitizers for Solar Cell Applications
The engineering of organic sensitizers for solar cells is a crucial area of research for the development of renewable energy technologies. Studies on novel organic sensitizers for TiO2 films demonstrate the importance of structural and electronic engineering at the molecular level, which could be relevant for the application of N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide in similar renewable energy technologies (Sanghoon Kim et al., 2006).
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-9-13(12(2)19-11)5-3-6-14(18)17-15(10-16)7-4-8-15/h9H,3-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPIPARAFAJGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)NC2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide |
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